Cholesterol Isobutyl Carbonate
Overview
Description
Cholesterol Isobutyl Carbonate is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol Isobutyl Carbonate typically involves the esterification of cholesterol with isobutyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities.
Continuous monitoring: To ensure consistent quality.
Purification steps: Including recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Cholesterol Isobutyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into cholesterol and isobutyl carbonate in the presence of water and acid or base catalysts.
Oxidation: The isobutyl group can be oxidized to form corresponding alcohols or acids.
Substitution: The carbonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Cholesterol and isobutyl alcohol.
Oxidation: Cholesterol derivatives with oxidized isobutyl groups.
Substitution: Various cholesterol esters depending on the nucleophile used.
Scientific Research Applications
Cholesterol Isobutyl Carbonate has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other cholesterol derivatives.
Biology: Studied for its role in modifying cell membrane properties and interactions.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of Cholesterol Isobutyl Carbonate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include:
Lipid rafts: Cholesterol-rich microdomains in cell membranes.
Membrane proteins: Influencing their activity and interactions.
Comparison with Similar Compounds
Cholesterol Isobutyl Carbonate can be compared with other cholesterol derivatives such as:
Cholesterol Oleate: An ester of cholesterol with oleic acid.
Cholesterol Acetate: An ester of cholesterol with acetic acid.
Cholesterol Laurate: An ester of cholesterol with lauric acid.
Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific lipid interactions and membrane modifications.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAUAMDEFOJPCS-PTHRTHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624505 | |
Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77546-35-1 | |
Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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